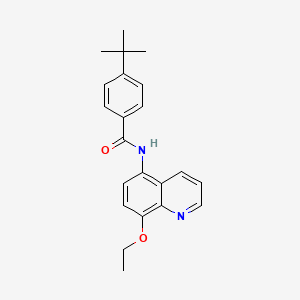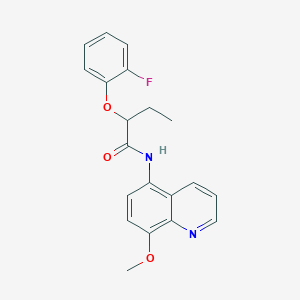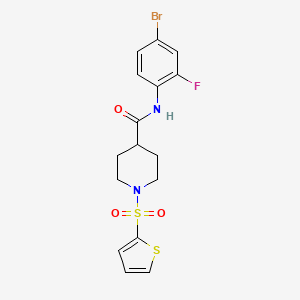![molecular formula C23H24ClN5O2 B11338991 5-Chloro-2-methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11338991.png)
5-Chloro-2-methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-2-メトキシ-N-(4-{[2-メチル-6-(ピロリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミドは、そのユニークな化学構造と潜在的な用途から、様々な科学分野で関心を集めている有機化合物です。この化合物は、クロロ基、メトキシ基、およびピリミジニル-ピロリジニル部分の存在を特徴としており、その独特の化学的性質に貢献しています。
準備方法
合成経路および反応条件
5-クロロ-2-メトキシ-N-(4-{[2-メチル-6-(ピロリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミドの合成は、通常、中間体の形成を含む複数の手順を伴います。一般的な合成経路には、以下の手順が含まれます。
ピリミジニル-ピロリジニル中間体の形成: この手順では、2-メチル-6-(ピロリジン-1-イル)ピリミジンを適切な試薬と反応させて、目的の中間体を形成します。
5-クロロ-2-メトキシ安息香酸とのカップリング: 次に、中間体を特定の反応条件下で5-クロロ-2-メトキシ安息香酸とカップリングさせて、最終生成物を形成します。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために合成経路の最適化が含まれる場合があります。これには、高度な触媒の使用、制御された反応環境、および再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
5-クロロ-2-メトキシ-N-(4-{[2-メチル-6-(ピロリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施することができます。
置換: クロロ基は、求核置換反応を使用して他の官能基と置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: アミン、チオール、またはアルコキシドなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学的研究の応用
化学: より複雑な有機分子の合成における中間体として。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性を調査しています。
医学: 医薬品開発や治療における潜在的な用途について探求しています。
工業: 医薬品やその他のファインケミカルの製造における構成要素として使用されています。
作用機序
5-クロロ-2-メトキシ-N-(4-{[2-メチル-6-(ピロリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節して、様々な生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似化合物との比較
類似化合物
5-クロロ-2-メトキシ-N-[2-(4-スルファモイルフェニル)エチル]ベンズアミド: 異なる置換基を持つ別のベンズアミド誘導体。
2-メトキシ-4-アセチルアミノ-5-クロロメチル安息香酸: 異なる官能基配列を持つ関連化合物。
独自性
5-クロロ-2-メトキシ-N-(4-{[2-メチル-6-(ピロリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミドは、特定の官能基の組み合わせにより、独特の化学的および生物学的特性を付与しているため、ユニークです。
特性
分子式 |
C23H24ClN5O2 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-25-21(14-22(26-15)29-11-3-4-12-29)27-17-6-8-18(9-7-17)28-23(30)19-13-16(24)5-10-20(19)31-2/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,28,30)(H,25,26,27) |
InChIキー |
BFTRAUKUCGACKM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-Ethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11338929.png)
![4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11338938.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11338943.png)
![2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11338952.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11338957.png)
![N-[2-(benzylsulfanyl)ethyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11338960.png)
![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-di(propan-2-yl)acetamide](/img/structure/B11338968.png)
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11338978.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11338983.png)
![{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone](/img/structure/B11338998.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-fluoro-4-methylphenyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide](/img/structure/B11339004.png)
